

Nitromethane: A Comprehensive Technical Guide for Researchers

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For immediate release

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **nitromethane** (CH₃NO₂), tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for the safe handling and use of this versatile chemical.

Core Chemical and Physical Properties

Nitromethane is the simplest organic nitro compound, presenting as a colorless, oily liquid with a characteristically strong, disagreeable odor.[1][2] It is a highly polar, aprotic solvent with a boiling point of 101.2 °C and a melting point of -29 °C.[1][2][3][4][5][6] Its high polarity makes it a useful solvent for a variety of industrial applications, including as a reaction medium, in extractions, and as a cleaning solvent.[3] **Nitromethane** is also a key intermediate in organic synthesis, particularly in the manufacturing of pesticides, explosives, fibers, and coatings.[3]

Physical and Chemical Identifiers



Identifier	Value
IUPAC Name	nitromethane
CAS Number	75-52-5
Molecular Formula	CH ₃ NO ₂
Molecular Weight	61.04 g/mol [1][7][8]
InChI	InChI=1S/CH3NO2/c1-2(3)4/h1H3[1]
InChlKey	LYGJENNIWJXYER-UHFFFAOYSA-N[1]
SMILES	CINVALID-LINK[O-][1]

Physical Properties

Property	Value
Appearance	Colorless, oily liquid[1][2][7]
Odor	Strong, disagreeable[1][2]
Boiling Point	101.2 °C (at 760 mmHg)[2][4][5][6][7]
Melting Point	-29 °C[2][4][5][6][7][8]
Density	1.1371 g/cm³ (at 20 °C)[8]
Vapor Pressure	27.8 mmHg (at 20 °C)[3][7]
Vapor Density	2.11 (relative to air)[5][6][7]
Flash Point	95 °F (35 °C)[1][2][7]
Autoignition Temperature	785 °F (418 °C)[7]
Refractive Index	1.382 (at 20°C, nD)[2][4][5][6]

Solubility Data



Solvent	Solubility
Water	approx. 10 g/100 mL[3]
Diethyl Ether	Miscible[3]
Acetone	Miscible[3]
Ethanol	Miscible[3]
Methanol	Miscible[3]

Thermodynamic Properties

Property	Value
Standard Enthalpy of Formation (liquid)	-112 kJ/mol[9]
Standard Enthalpy of Formation (gas)	-80.8 kJ/mol[9]
Enthalpy of Combustion (liquid)	-709 kJ/mol[9]
Standard Molar Entropy (liquid)	171.9 J/(mol·K)[9]
Standard Molar Entropy (gas)	282.9 J/(mol·K)[9]
Heat Capacity (liquid, c _P)	106.6 J/(mol·K)[9]
Heat Capacity (gas, c _P)	55.5 J/(mol·K) (at 25 °C)[9]

Safety and Handling

Nitromethane is a flammable liquid and a dangerous fire and explosion hazard.[10] It can decompose explosively if heated or subjected to strong shock, especially when contaminated with acids, bases, or certain metal oxides.[7] It is moderately toxic and can cause irritation to the skin, eyes, and respiratory tract.[1][11] Inhalation of high concentrations can lead to central nervous system depression, nausea, and dizziness.[2][10][12] **Nitromethane** is also a suspected carcinogen based on animal studies.[1][10][12]

Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling **nitromethane**.[11][13] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]



Storage: Store **nitromethane** in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][12][13] It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, acids, and amines.[10][11][13]

Experimental ProtocolsPurity Determination by Gas Chromatography (GC)

This method is suitable for determining the purity of **nitromethane** and identifying potential impurities.

Methodology:

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a
 mass spectrometer (MS) is recommended. For enhanced selectivity, a tandem mass
 spectrometer (MS/MS) can be used.[1]
- Column: A capillary column suitable for polar compounds, such as a DB-VRX or equivalent, is appropriate. A typical column dimension is 40 m length x 180 μm internal diameter x 1.0 μm film thickness.[1]
- Carrier Gas: High-purity helium is a suitable carrier gas.[1]
- Oven Program: An initial oven temperature of 30 °C, ramped to 80 °C at 15 °C/min, then to 230 °C at 100 °C/min, and held for 5 minutes is a representative program.[1]
- Injection: A split injection is typically used. The injection volume will depend on the concentration of the sample.
- Detection: For FID, the detector temperature should be set appropriately. For MS, electron ionization at -40 eV can be used, with the source and quadrupoles heated to 230 °C and 150 °C, respectively.[1]
- Sample Preparation: Dilute the nitromethane sample in a suitable solvent, such as methanol or ethyl acetate.[10] An internal standard (e.g., nitromethane-d₃) can be used for accurate quantification.[1]



Analysis: The purity is determined by comparing the peak area of nitromethane to the total
area of all peaks in the chromatogram. Impurities can be identified by their retention times
and mass spectra.

Identity Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the identity of **nitromethane** by identifying its characteristic functional groups.

Methodology:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of liquid nitromethane can be placed between two salt
 plates (e.g., NaCl or KBr). Alternatively, a solution of nitromethane in a suitable IRtransparent solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.
- Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Analysis: The resulting spectrum should be compared to a reference spectrum of nitromethane. Key characteristic peaks for nitromethane include strong absorptions corresponding to the N-O stretching vibrations of the nitro group.

Quantification by UV-Vis Spectroscopy

While not as specific as GC, UV-Vis spectroscopy can be used for the quantitative analysis of **nitromethane** in solution, particularly for determining its concentration.

Methodology:

- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: Prepare a series of standard solutions of **nitromethane** of known concentrations in a suitable UV-transparent solvent (e.g., water or ethanol). Prepare the unknown sample in the same solvent.
- Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for nitromethane by scanning a standard solution across the UV range.

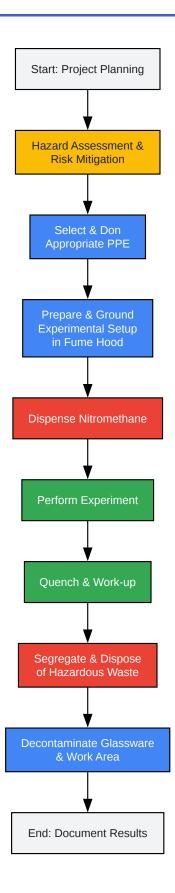


- Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Measure the absorbance of the unknown sample at the same λmax.
- Concentration Determination: Use the calibration curve to determine the concentration of **nitromethane** in the unknown sample.

Logical Workflow for Safe Handling and Experimentation

The following diagram illustrates a logical workflow for the safe handling and experimental use of **nitromethane**.





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Caption: Logical workflow for the safe handling and use of **nitromethane** in a research setting.



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